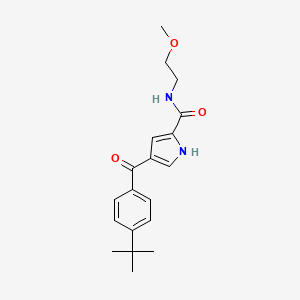

4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

Description

4-(4-tert-Butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative characterized by a 4-tert-butylbenzoyl group at the 4-position of the pyrrole ring and a 2-methoxyethyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name |

4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-19(2,3)15-7-5-13(6-8-15)17(22)14-11-16(21-12-14)18(23)20-9-10-24-4/h5-8,11-12,21H,9-10H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNETZARPIYPMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the tert-Butylbenzoyl Group: The tert-butylbenzoyl group can be introduced via Friedel-Crafts acylation, using tert-butylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through nucleophilic substitution, where the pyrrole nitrogen reacts with 2-methoxyethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amines, thiols.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Recent studies have highlighted the efficacy of pyrrole derivatives, including 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide, in combating bacterial infections. Research indicates that compounds with similar structures exhibit dual inhibition against enzymes such as enoyl acyl carrier protein reductase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival. These compounds have shown significant antibacterial and antitubercular properties, suggesting their potential as therapeutic agents against resistant strains of bacteria .

COX-2 Inhibition

The compound has been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Studies have demonstrated that derivatives of pyrrole can serve as effective COX-2 inhibitors, comparable to well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. This positions 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide as a candidate for further development in pain management therapies .

Fluorescent Probes

The unique structural features of 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide lend themselves to applications in material science, particularly in the development of fluorescent probes. Pyrrole-based compounds are known for their luminescence properties, which can be fine-tuned for specific applications, such as sensing and imaging in biological systems. The aggregation-induced emission (AIE) phenomena observed in similar compounds suggest that this pyrrole derivative could be utilized in creating advanced fluorescent materials with high sensitivity .

Study on Antimicrobial Properties

A recent study synthesized a series of pyrrole derivatives and evaluated their antimicrobial activities against various pathogens. The findings indicated that certain modifications to the pyrrole structure enhanced its efficacy against resistant bacterial strains. This study underscores the potential of 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide as a lead compound for developing new antimicrobial agents .

COX-2 Inhibitor Development

In another investigation focused on the design of selective COX-2 inhibitors, researchers modified the pyrrole core to enhance its inhibitory activity. The study revealed that specific substituents on the pyrrole ring significantly influenced the compound's potency and selectivity towards COX-2 over COX-1, suggesting that 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide could be optimized for better therapeutic outcomes in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Structural Features:

- Pyrrole-2-carboxamide backbone : Provides a planar aromatic system for π-π interactions.

- 2-Methoxyethyl side chain : Introduces polarity and hydrogen-bonding capacity via the ether oxygen.

Molecular Formula : C22H26N4O2

Molecular Weight : 378.48 g/mol .

Comparison with Similar Compounds

The following table summarizes structurally analogous pyrrole-2-carboxamide derivatives and their distinguishing features:

Structural and Electronic Differences

Methoxy Groups (3- or 4-position): Methoxy-substituted analogs (e.g., 3-methoxy in ) introduce electron-donating effects, which may alter electronic distribution and binding affinity to biological targets.

Amide Substituent Variations :

- 2-Methoxyethyl (Target Compound) : Balances hydrophilicity and flexibility, favoring solubility in polar solvents (e.g., DMF or DMSO) .

- Heterocyclic Side Chains : Compounds with imidazole () or pyridine () groups enable stronger hydrogen bonding or ionic interactions, critical for target binding in medicinal chemistry.

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound results in higher logP compared to methoxy-substituted analogs (e.g., 3-methoxy derivative in has logP ≈ 2.5).

- Solubility : The 2-methoxyethyl side chain improves aqueous solubility relative to analogs with bulky hydrophobic groups (e.g., trifluoromethyl benzyl in ).

- Thermal Stability : tert-Butyl derivatives generally exhibit higher melting points due to crystalline packing efficiency .

Biological Activity

4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide, commonly referred to as compound 1 , is a synthetic organic compound with notable biological activity. Its chemical structure features a pyrrole ring, which is known for its diverse biological properties. This article delves into the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

- Molecular Formula : C19H24N2O3

- CAS Number : 1092551-88-6

- Molecular Weight : 328.41 g/mol

Anti-inflammatory and Antimicrobial Properties

Recent studies have highlighted the anti-inflammatory and antimicrobial activities of compound 1. The compound has shown effectiveness in inhibiting inflammatory responses in various biological models. For instance, it was tested against several bacterial strains, demonstrating significant antibacterial activity.

| Activity | Tested Strains | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| S. aureus | 18 | ||

| Pseudomonas aeruginosa | 12 |

The mechanism through which compound 1 exerts its biological effects involves modulation of inflammatory pathways and inhibition of microbial growth. It is believed to interfere with the synthesis of inflammatory mediators such as prostaglandins and cytokines. Additionally, its structural similarity to other bioactive compounds suggests potential interactions with cellular receptors involved in inflammation.

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of compound 1 significantly reduced markers of inflammation. The results indicated a decrease in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Model Used : Albino rats

- Dosage : 50 mg/kg body weight

- Results : Reduction in inflammation by approximately 30% compared to control groups.

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of compound 1 against various pathogens. The study evaluated its effectiveness using both in vitro and in vivo models.

- Pathogens Tested : Gram-positive and Gram-negative bacteria

- Findings : Compound 1 exhibited a broad spectrum of activity, particularly against S. aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide, and how can low yields be addressed?

- Methodology : The compound can be synthesized via amide coupling between 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid and 2-methoxyethylamine. Evidence from analogous pyrrole-2-carboxamide syntheses (e.g., compound 38 in ) suggests using coupling reagents like HATU or EDC/HOBt under inert conditions (N₂ atmosphere) . Low yields (e.g., 15–25% in ) may arise from steric hindrance or poor nucleophilicity of the amine. Optimization strategies include:

- Increasing reaction temperature (e.g., 50–60°C).

- Using excess amine (1.5–2 equiv) to drive the reaction.

- Purification via flash chromatography or preparative HPLC to isolate the product from byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- HPLC/LCMS : Assess purity (>95% by HPLC) and confirm molecular weight via ESI-MS (e.g., m/z calculated for C₂₁H₂₇N₂O₃: 367.2; observed: 367.1 ± 0.1) .

- NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with literature data. For example, the tert-butyl group in the benzoyl moiety should show a singlet at ~1.3 ppm (¹H) and a quaternary carbon at ~35 ppm (¹³C) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC₅₀ determination).

- Cytotoxicity Screening : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Solubility and Stability : Measure aqueous solubility (shake-flask method) and stability in PBS/DMSO over 24–72 hours using HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Analog Synthesis : Modify the tert-butylbenzoyl group (e.g., replace with trifluoromethyl or halogen substituents) or the 2-methoxyethylamine moiety (e.g., vary alkyl chain length or introduce heterocycles) .

- Biological Profiling : Compare analogs in target-specific assays (e.g., IC₅₀ shifts in enzyme inhibition).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide substitutions .

Q. What biophysical techniques are suitable for studying its target binding mechanism?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- X-ray Crystallography : Resolve co-crystal structures with the target to identify critical interactions (e.g., hydrogen bonds with the pyrrole carboxamide) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?

- Methodology :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .

- In Vivo PK Studies : Administer intravenously/orally to rodents and collect plasma samples for bioavailability (F%) and half-life (t½) calculations .

Data Contradictions and Resolution

Q. How should conflicting data on biological activity (e.g., IC₅₀ variability across studies) be addressed?

- Methodology :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Dose-Response Reproducibility : Perform triplicate experiments with internal controls (e.g., reference inhibitors).

- Orthogonal Assays : Validate activity using alternative methods (e.g., Western blot for target inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.